2-Bromo-3-(difluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-3-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a benzaldehyde derivative where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-(difluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)benzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-3-(difluoromethyl)benzoic acid.
Reduction: 2-Bromo-3-(difluoromethyl)benzyl alcohol.
Coupling: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)benzaldehyde is used in scientific research for:
Chemical Synthesis: As a building block in the synthesis of more complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group at the fifth position.
Uniqueness
2-Bromo-3-(difluoromethyl)benzaldehyde is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLBTJMQJGRNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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